molecular formula C7H6N2S2 B6486958 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione CAS No. 56844-34-9

2-methylthieno[2,3-d]pyrimidine-4(3H)-thione

Cat. No.: B6486958
CAS No.: 56844-34-9
M. Wt: 182.3 g/mol
InChI Key: PLYMNKYLJFBOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylthieno[2,3-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione typically involves the condensation of 2-aminothiophene with formamidine acetate. The reaction proceeds through a series of steps, including cyclization and thiolation, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methylthieno[2,3-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylthieno[2,3-d]pyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity. This functional group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, its ability to inhibit specific molecular targets makes it a valuable candidate for drug development .

Properties

IUPAC Name

2-methyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYMNKYLJFBOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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